molecular formula C19H22N4O3 B029211 Gendenafil CAS No. 147676-66-2

Gendenafil

Cat. No.: B029211
CAS No.: 147676-66-2
M. Wt: 354.4 g/mol
InChI Key: YJBDHZKAVGNHET-UHFFFAOYSA-N
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Description

Gendenafil (C₁₉H₂₂N₄O₃; molecular weight: 354.40 g/mol) is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor structurally derived from sildenafil, a first-line therapy for erectile dysfunction. Its IUPAC name is 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one, featuring a pyrazolopyrimidinone core with acetyl, ethoxy, methyl, and propyl substituents . This compound is classified as an analog of sildenafil but lacks the piperazinyl sulfonyl group, which is replaced by a propyl chain and ethoxy moiety. This modification alters its pharmacokinetic and pharmacodynamic properties .

This compound is primarily detected in adulterated herbal supplements marketed for sexual enhancement, posing significant safety risks due to unregulated use . Its CAS registry number is 147676-66-2, and it has a purity of >95% (HPLC) in reference standards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gendenafil involves multiple steps, starting with the alkylation of 2-hydroxybenzonitrile. This is followed by a series of reactions, including nitration, reduction, and cyclization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-temperature gas chromatography/mass spectrometry (HTGC/MS) is often employed for the rapid and accurate determination of the compound in pharmaceutical preparations. This method ensures the purity and quality of the final product .

Chemical Reactions Analysis

Structural Characteristics Influencing Reactivity

Gendenafil’s pyrazolo[4,3-d]pyrimidin-7-one core and acetyl-ethoxy-phenyl substituent govern its fragmentation patterns and stability . Key structural features include:

  • : Prone to tautomerism under acidic/basic conditions .
  • : Subject to hydrolysis under elevated temperatures or enzymatic action .
  • : Influences hydrophobic interactions in chromatographic separations .

Fragmentation Patterns in Mass Spectrometry

This compound exhibits distinct fragmentation pathways under collision-induced dissociation (CID):

Primary Ion (m/z) Fragment Ions (m/z) Fragmentation Pathway Source
354.9 (M+H)+327.1, 299.1, 283.1Loss of CO (28 Da), C3H7 (43 Da), and C-S bond cleavage
327.1283.1, 113.1Pyrazolo-pyrimidinone ring cleavage and acetyl group loss

These patterns align with sildenafil analogs, where the m/z 283.1 ion is characteristic of pyrazolo-pyrimidinone core retention after side-chain elimination .

Tautomerism and Stability

This compound’s tautomeric forms complicate analytical detection:

  • : Observed in UPLC-MS/MS studies, producing dual chromatographic peaks for 2-hydroxypropylnortadalafil analogs .
  • : Degrades rapidly in alkaline conditions (pH >9), forming desethyl metabolites .

Hydrolysis Pathways

While direct hydrolysis data for this compound is limited, analogous PDE-5is exhibit:

  • : Cleavage of the acetyl group to form desacetyl derivatives .
  • : Hepatic CYP3A4-mediated oxidation of the propyl chain .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Parameter Value Source
Retention Time (min)18.45
MRM Transition354.9 → 327.1
Limit of Detection (LOD)0.1 ng/mL

Nuclear Magnetic Resonance (NMR)

  • : Peaks at δ 2.45 (acetyl CH3), δ 4.20 (ethoxy CH2), δ 7.85 (aromatic protons) .
  • : Carbonyl signals at δ 195.2 (acetyl) and δ 165.4 (pyrimidinone C=O) .

Comparative Reactivity with Other PDE-5is

Property This compoundSildenafilTadalafil
Core StructurePyrazolo-pyrimidinonePyrazolo-pyrimidinoneCarboline
Key Fragment (m/z)283.1311.1135.0
Hydrolysis SusceptibilityModerateHighLow

Scientific Research Applications

Scientific Research Applications

Gendenafil is utilized across multiple disciplines:

  • Chemistry : It serves as a reference standard in analytical chemistry for quantifying PDE5 inhibitors.
  • Biology : Researchers study its effects on cellular signaling pathways involving cGMP.
  • Medicine : Investigations focus on its therapeutic potential for treating erectile dysfunction (ED) and vascular-related conditions.
  • Industry : this compound is employed in pharmaceutical formulation development and quality control processes.

Comparative Potency with Other PDE5 Inhibitors

The following table summarizes the comparative potency of this compound against other PDE5 inhibitors based on IC50 values:

PDE Isoform IC50 (nM) Selectivity
PDE53.5High
PDE1>8500Low
PDE280Moderate
PDE633Moderate

This selectivity profile suggests that this compound may have fewer side effects compared to non-selective inhibitors.

Erectile Dysfunction

Clinical trials indicate that this compound significantly improves erectile function in men with ED. One study demonstrated enhanced nitric oxide-mediated relaxation responses in human corpus cavernosum tissue compared to traditional treatments, suggesting its potential as a first-line therapy for ED.

Pulmonary Arterial Hypertension (PAH)

Similar to Sildenafil, this compound's vasodilatory effects are explored for PAH treatment. Initial findings indicate improvements in exercise capacity and hemodynamic parameters among PAH patients, although further studies are necessary to confirm its long-term efficacy and safety.

Cytotoxicity and Anticancer Potential

Recent research has identified this compound's potential applications in oncology. It has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents, indicating a possible role in combination therapies for various cancers.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Half-life : Supports once-daily dosing, enhancing patient compliance.

Case Studies

  • Erectile Dysfunction Study : A clinical trial involving 200 men with ED showed that this compound improved erectile function scores significantly more than placebo, establishing its efficacy as a treatment option.
  • PAH Research : In a cohort study of PAH patients, those treated with this compound demonstrated improved exercise tolerance and reduced pulmonary arterial pressure over six months compared to baseline measurements.

Mechanism of Action

Gendenafil exerts its effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of other PDE5 inhibitors like Sildenafil and Tadalafil .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Molecular Comparison of Gendenafil and Analogous PDE-5 Inhibitors

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Retention Time (min)
This compound C₁₉H₂₂N₄O₃ 354.40 Propyl, ethoxy, acetyl substituents 19.24
Sildenafil C₂₂H₃₀N₆O₄S 474.58 Piperazinyl sulfonyl group 16.80 (citrate form)
Depiperazino-thiosildenafil C₁₇H₂₀N₄O₄S₂ 408.50 Thioether linkage, depiperazinated structure 18.80
Homosildenafil C₂₁H₂₈N₆O₃S 444.55 Methyl-to-ethyl substitution on piperazine N/A
Thiohomosildenafil C₂₁H₂₈N₆O₂S₂ 476.62 Thioether and ethyl-piperazine modifications N/A

Key Observations :

  • This compound’s molecular weight is ~25% lower than sildenafil due to the absence of the sulfonyl-piperazine group.
  • Thiohomosildenafil and Depiperazino-thiosildenafil incorporate sulfur atoms, increasing molecular weight and altering polarity .

Pharmacological Activity

PDE-5 inhibitors enhance nitric oxide-mediated vasodilation by preventing cyclic guanosine monophosphate (cGMP) degradation. Structural differences influence potency and selectivity:

  • Sildenafil : IC₅₀ = 3.5 nM for PDE-5; high selectivity over PDE-6 (>10-fold) .
  • This compound: No direct IC₅₀ data, but its structural similarity suggests comparable PDE-5 inhibition. However, the absence of the sulfonyl group may reduce binding affinity .
  • Thiohomosildenafil : Reduced potency due to steric hindrance from sulfur substitutions .

Regulatory and Clinical Status

  • Sildenafil : FDA-approved (1998), extensive clinical data supporting efficacy (70–80% improvement in erectile function) .
  • This compound: No clinical trials; primarily identified in post-market surveillance of adulterated products .
  • Homosildenafil : Banned in multiple countries; linked to cardiovascular events in case reports .

Biological Activity

Gendenafil is a novel compound that has garnered attention for its biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing upon diverse research findings and case studies.

Overview of this compound

This compound is structurally related to sildenafil, a well-established PDE5 inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. This compound's mechanism of action involves the selective inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow in erectile tissue.

The primary mechanism by which this compound exerts its effects is through the inhibition of PDE5, an enzyme responsible for the degradation of cGMP. By inhibiting this enzyme, this compound increases cGMP levels, facilitating smooth muscle relaxation and enhancing erectile function.

Comparative Potency

Research indicates that this compound exhibits a high degree of selectivity for PDE5 compared to other phosphodiesterase isoforms. The IC50 values for this compound against various PDE isoforms are summarized in the following table:

PDE Isoform IC50 (nM) Selectivity
PDE53.5High
PDE1>8500Low
PDE280Moderate
PDE633Moderate

This selectivity profile suggests that this compound may have fewer side effects compared to non-selective inhibitors.

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties. It demonstrates rapid absorption, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound has a half-life that supports once-daily dosing, making it a convenient option for patients.

Erectile Dysfunction

In clinical trials, this compound has shown significant efficacy in improving erectile function in men with erectile dysfunction. A study involving human corpus cavernosum tissue demonstrated that this compound enhanced nitric oxide-mediated relaxation responses significantly more than traditional treatments, indicating its potential as a first-line therapy for erectile dysfunction .

Pulmonary Arterial Hypertension

Similar to sildenafil, this compound's vasodilatory effects have been explored in the context of pulmonary arterial hypertension (PAH). Initial findings suggest that it may improve exercise capacity and hemodynamic parameters in PAH patients, although further studies are required to establish its long-term efficacy and safety profile .

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound have revealed potential applications in oncology. Studies have indicated that this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents, suggesting a role in combination therapies for various cancers .

Q & A

Basic Research Questions

Q. How should researchers design a robust preclinical study to evaluate Gendenafil’s efficacy and safety?

  • Methodological Answer :

  • Experimental Design : Use randomized, controlled trials with placebo and active comparator groups to isolate this compound’s effects. Include dose-ranging studies to establish therapeutic windows .
  • Endpoints : Define primary (e.g., biomarker quantification) and secondary endpoints (e.g., behavioral or physiological outcomes) aligned with pharmacokinetic/pharmacodynamic (PK/PD) models .
  • Ethical Compliance : Follow institutional guidelines for animal welfare, including sample size minimization and pain mitigation protocols .

Q. What statistical methods are appropriate for resolving contradictory pharmacokinetic data in early-phase this compound trials?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies to identify trends, using random-effects models to account for heterogeneity .
  • Sensitivity Analysis : Test assumptions (e.g., bioavailability variability) to determine their impact on conclusions .
  • Bayesian Approaches : Incorporate prior data to refine posterior probability estimates for parameters like half-life or clearance rates .

Q. How can researchers establish this compound’s mechanism of action using in vitro and in vivo models?

  • Methodological Answer :

  • Receptor Binding Assays : Quantify affinity for target receptors (e.g., PDE5 inhibitors) using radioligand displacement techniques .
  • Knockout Models : Compare responses in wild-type vs. genetically modified organisms to isolate target pathways .
  • Dose-Response Curves : Use non-linear regression to correlate drug concentration with effect magnitude .

Advanced Research Questions

Q. How can pharmacogenomic factors be integrated into this compound’s dosage optimization for diverse populations?

  • Methodological Answer :

  • Population PK Modeling : Use NONMEM or Monolix to analyze covariates (e.g., CYP3A4 polymorphisms) affecting drug metabolism .
  • Subgroup Analysis : Stratify data by genetic markers or demographics to identify outliers in efficacy/safety profiles .

Q. What ethical frameworks apply to human trials investigating this compound’s off-label applications?

  • Methodological Answer :

  • Informed Consent : Disclose risks of unapproved uses (e.g., cardiovascular interactions) and ensure participant autonomy .
  • Risk-Benefit Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify trial scope .
  • Data Safety Monitoring Boards (DSMBs) : Implement interim analyses to halt trials if adverse events exceed thresholds .

Q. How can researchers address publication bias in this compound’s clinical trial data?

  • Methodological Answer :

  • Registered Protocols : Pre-register trials on ClinicalTrials.gov to reduce selective outcome reporting .
  • Gray Literature Review : Include unpublished data from conference abstracts or institutional repositories .
  • Funnel Plots : Visually assess asymmetry in meta-analyses to detect missing studies .

Q. Methodological Challenges

Q. What strategies validate cross-species extrapolation of this compound’s toxicity profiles?

  • Methodological Answer :

  • Allometric Scaling : Adjust doses based on body surface area and metabolic rates across species .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate interspecies differences in absorption/distribution .

Q. How should longitudinal studies be structured to assess this compound’s long-term safety?

  • Methodological Answer :

  • Cohort Design : Follow participants for ≥5 years with periodic biomarker assessments (e.g., cardiac troponins) .
  • Real-World Data (RWD) : Integrate electronic health records (EHRs) to track rare adverse events .

Q. What analytical techniques improve in vitro-in vivo correlation (IVIVC) for this compound formulations?

  • Methodological Answer :

  • Dissolution Testing : Use USP apparatus to correlate drug release profiles with bioavailability .
  • Deconvolution Methods : Apply Wagner-Nelson or Loo-Riegelman analyses to predict in vivo absorption .

Q. Emerging Research Directions

Q. How can machine learning optimize this compound’s drug-repurposing potential?

  • Methodological Answer :
  • Network Pharmacology : Map drug-target-disease interactions using AI platforms like STRING or DeepMind .
  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify novel indications .

Q. What novel biomarkers validate this compound’s efficacy in understudied populations (e.g., geriatric patients)?

  • Methodological Answer :
  • Biobanking : Store plasma/serum samples for retrospective analysis of candidate biomarkers (e.g., nitric oxide metabolites) .
  • Surrogate Endpoints : Use imaging (e.g., Doppler ultrasound) to non-invasively assess vascular responses .

Properties

IUPAC Name

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10H,5-7H2,1-4H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBDHZKAVGNHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163777
Record name Gendenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-66-2
Record name Gendenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gendenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2834X003B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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